molecular formula C15H8F4N2O B5715714 4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide

4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5715714
M. Wt: 308.23 g/mol
InChI Key: UBSKXCOGDZHJGW-UHFFFAOYSA-N
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Description

4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that features a benzamide core substituted with cyano, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps:

    Starting Material: The synthesis begins with 4-cyano-3-(trifluoromethyl)aniline.

    Fluorination: The aniline derivative undergoes fluorination to introduce the fluoro group at the 2-position.

    Amidation: The final step involves the formation of the benzamide by reacting the fluorinated intermediate with a suitable benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The cyano and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The benzamide can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Pharmaceuticals: It can be used as a building block for the synthesis of drug candidates, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.

    4-amino-2-(trifluoromethyl)benzonitrile: Another related compound with similar functional groups.

Uniqueness

4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of cyano, fluoro, and trifluoromethyl groups on the benzamide core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in pharmaceuticals and materials science.

Properties

IUPAC Name

4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F4N2O/c16-13-6-9(8-20)4-5-12(13)14(22)21-11-3-1-2-10(7-11)15(17,18)19/h1-7H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSKXCOGDZHJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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